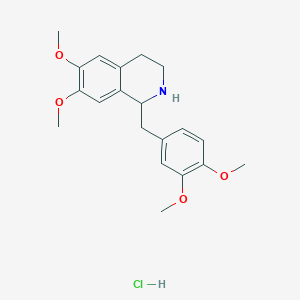

(R)-Tetrahydropapaverine hydrochloride

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5, 54417-53-7 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6429-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Tetrahydropapaverine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine hydrochloride is a chiral isoquinoline alkaloid derivative of papaverine. It serves as a crucial intermediate in the synthesis of various central nervous system therapeutics, including neuromuscular blocking agents. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Properties and Structure

Chemical Structure

-

IUPAC Name: (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride[2]

-

SMILES: COC1=CC2=C(C=C1OC)CCN[C@@H]2CC3=CC=C(OC)C(OC)=C3.[H]Cl

-

InChI Key: VMPLLPIDRGXFTQ-PKLMIRHRSA-N[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₂₆ClNO₄ | [3][4] |

| Molecular Weight | 379.88 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 255–258°C (decomposition) | [3] |

| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol. | [3] |

| Purity (by HPLC) | ≥97% | [4] |

Experimental Protocols

One-Pot Synthesis of Tetrahydropapaverine Hydrochloride

This protocol describes a one-pot synthesis method for tetrahydropapaverine hydrochloride from 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine.

Materials:

-

3,4-dimethoxyphenylacetic acid

-

3,4-dimethoxyphenethylamine

-

Toluene

-

Phosphorus oxychloride

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl) in Ethanol (2M)

-

Water

Procedure:

-

Condensation: In a 3L four-neck bottle, add 162.4g of 3,4-dimethoxyphenylacetic acid and 150g of 3,4-dimethoxyphenethylamine. Add 1.5L of toluene and heat the mixture in an oil bath to 120°C for 34-36 hours.

-

Cyclization: Cool the oil bath to 80°C and slowly add 88.8g of phosphorus oxychloride. After the addition is complete, maintain the reaction at 80°C for 2 hours.

-

Reduction: After confirming the completion of the reaction, slowly add 750mL of water to the system under a nitrogen atmosphere. Subsequently, add a mixed solution of 750mL of ethanol, 132.5g of NaOH in 300mL of water, and 31.8g of NaBH₄ in 150mL of water. Stir the reaction at room temperature for 2 hours.

-

Extraction and Salification: Remove the ethanol by distillation under reduced pressure. Extract the aqueous phase three times with 750mL of toluene each. Adjust the pH of the combined toluene phases to 2-3 with 2M HCl in ethanol.

-

Isolation: Filter the resulting precipitate and dry the filter cake under vacuum at 50°C to obtain white tetrahydropapaverine hydrochloride.

Expected Yield and Purity:

-

Yield: Approximately 85.0%

-

Purity (HPLC): Approximately 99.5%

Resolution of Racemic Tetrahydropapaverine

This protocol outlines the resolution of racemic tetrahydropapaverine to obtain the (R)-enantiomer.

Materials:

-

Racemic tetrahydropapaverine

-

Acetonitrile

-

N-acetyl-D-leucine

-

(R)-N-acetylphenylalanine

-

Hydrochloric acid

Procedure:

-

Dissolution: Dissolve 17.3 g of racemic tetrahydropapaverine in 173 mL of acetonitrile and heat to 70°C.

-

Addition of Resolving Agents: Slowly add 3.93 g of N-acetyl-D-leucine and stir the reaction for 20 minutes. Then, add 0.522 g of (R)-N-acetylphenylalanine and continue stirring for 35 minutes.

-

Crystallization: Slowly cool the reaction mixture to room temperature and then store it in a refrigerator at 4°C for 24 hours to promote crystallization.

-

Isolation and Salt Formation: Collect the solid product by filtration. Convert the product to its hydrochloride salt by treating it with an appropriate amount of hydrochloric acid.

-

Drying: Dry the final product to obtain this compound.

Expected Yield and Purity:

-

Total Yield: 83.25%

-

Purity: 97.6%

Mechanism of Action and Signaling Pathway

(R)-Tetrahydropapaverine is a derivative of papaverine, a known non-selective phosphodiesterase (PDE) inhibitor.[6] The primary mechanism of action is believed to be similar to that of papaverine, which involves the inhibition of PDE enzymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] This increase in cyclic nucleotides leads to the relaxation of smooth muscles.[6]

Additionally, studies have indicated that tetrahydropapaverine can exert neurotoxic effects on dopaminergic neurons by inhibiting mitochondrial complex I activity.

Caption: One-Pot Synthesis Workflow for Tetrahydropapaverine Hydrochloride.

Caption: Proposed Signaling Pathway for Smooth Muscle Relaxation.

References

- 1. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. (R)-Tetrahydropapaverine (hydrochloride) | 54417-53-7 [sigmaaldrich.com]

- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry and Enantiomeric Purity of (R)-Tetrahydropapaverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine is a crucial chiral intermediate in the synthesis of the neuromuscular blocking agent Cisatracurium Besylate. Its stereochemical integrity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the stereochemistry of (R)-Tetrahydropapaverine, detailing methods for its enantioselective synthesis and the analytical techniques used to determine its enantiomeric purity. Experimental protocols for both synthesis and analysis are provided, along with a summary of quantitative data from various methods. Furthermore, this guide explores the stereoselective pharmacology of tetrahydropapaverine, illustrating the importance of chirality in its biological activity.

Introduction: The Significance of Stereochemistry

In pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its pharmacological and toxicological properties. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with chiral biological macromolecules such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, the control and analysis of stereochemistry are critical aspects of drug development and manufacturing.

(R)-Tetrahydropapaverine, the (R)-enantiomer of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a key chiral building block for the synthesis of Cisatracurium Besylate, a widely used muscle relaxant in clinical anesthesia. The biological activity of Cisatracurium Besylate resides in a specific stereoisomer, making the enantiomeric purity of its precursor, (R)-Tetrahydropapaverine, a critical quality attribute.

Enantioselective Synthesis of (R)-Tetrahydropapaverine

The preparation of enantiomerically pure (R)-Tetrahydropapaverine can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Classical Resolution of Racemic Tetrahydropapaverine

This approach involves the synthesis of a racemic mixture of tetrahydropapaverine, followed by separation of the enantiomers using a chiral resolving agent. The chiral agent forms diastereomeric salts with the enantiomers, which have different physical properties (e.g., solubility) and can thus be separated by fractional crystallization.

Experimental Protocol: Resolution with Chiral Carboxylic Acids

A common method for the resolution of racemic tetrahydropapaverine involves the use of chiral carboxylic acids, such as N-acetyl-D-leucine and N-acetyl-D-phenylalanine, as resolving agents.

-

Preparation of the Racemate: Racemic tetrahydropapaverine hydrochloride is dissolved in water, and the free base is liberated by the addition of ammonia water until no further precipitation is observed. The free base is then extracted into an organic solvent like toluene. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the racemic tetrahydropapaverine base.

-

Diastereomeric Salt Formation: The racemic base is dissolved in a suitable solvent, such as acetonitrile, and heated (e.g., to 70°C). A solution of the chiral resolving agent(s) (e.g., N-acetyl-D-leucine followed by N-acetyl-D-phenylalanine) in the same solvent is then added slowly with stirring.

-

Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled (e.g., to 4°C) for an extended period (e.g., 24 hours) to facilitate the crystallization of the less soluble diastereomeric salt of (R)-Tetrahydropapaverine.

-

Isolation and Liberation of the Free Base: The crystallized diastereomeric salt is isolated by filtration. The salt is then treated with a base to liberate the (R)-Tetrahydropapaverine free base, which can be extracted into an organic solvent.

-

Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Quantitative Data for Classical Resolution Methods

| Resolving Agent(s) | Solvent | Yield (%) | Purity (%) | Enantiomeric Excess (ee%) |

| N-acetyl-D-leucine & N-acetyl-D-phenylalanine | Acetonitrile | 83.25 | 97.6 | Not Specified |

| N-acetyl-D-phenylalanine (half equivalent) | Not Specified | 28.1 | Not Specified | 98.0 |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, bypassing the need for a resolution step. A highly effective method for the synthesis of (R)-Tetrahydropapaverine is through the asymmetric transfer hydrogenation of a prochiral imine precursor.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This method utilizes a chiral Ruthenium catalyst to stereoselectively reduce the C=N double bond of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

-

Precursor Synthesis: The starting material, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, is synthesized from commercially available precursors.

-

Asymmetric Hydrogenation: The dihydroisoquinoline precursor is subjected to a Ruthenium-catalyzed asymmetric transfer hydrogenation reaction. A common catalyst system involves a Ruthenium complex with a chiral ligand, such as (S,S)-TsDPEN, and a hydrogen source like a formic acid/triethylamine mixture. The reaction is typically carried out in a solvent like ethanol.

-

Work-up and Isolation: After the reaction is complete, the product is isolated and purified to yield (R)-Tetrahydropapaverine with high enantiomeric purity.

Quantitative Data for Asymmetric Synthesis

| Catalytic System | Yield (%) | Purity (%) | Enantiomeric Excess (ee%) |

| RuCl--INVALID-LINK-- | 77.0 | 99.45 | 99.67 |

Determination of Enantiomeric Purity

Accurate determination of the enantiomeric purity of (R)-Tetrahydropapaverine is crucial for quality control. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as a coated or immobilized amylose or cellulose derivative (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for this class of compounds.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine or butylamine) can improve peak shape and resolution for basic analytes like tetrahydropapaverine.

-

Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 280 nm) is suitable.

-

Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (AR and AS) using the formula: ee% = [(AR - AS) / (AR + AS)] x 100.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an alternative to HPLC that often offers faster separations and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Experimental Protocol: Chiral SFC Analysis

-

Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are widely used and effective.

-

Mobile Phase: The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), such as methanol, ethanol, or isopropanol. A basic or acidic additive may be used to improve peak shape.

-

Temperature and Pressure: These parameters are controlled to maintain the mobile phase in a supercritical state and can be optimized to fine-tune the separation.

-

Detection: UV detection is commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

Experimental Protocol: NMR Analysis with a CSA

-

Sample Preparation: A solution of the tetrahydropapaverine sample is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

Addition of CSA: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral acid like (R)- or (S)-mandelic acid, is added to the NMR tube.

-

NMR Acquisition: 1H or 19F NMR spectra are acquired. The signals corresponding to specific protons or fluorine atoms in the diastereomeric complexes will be resolved into two distinct peaks.

-

Quantification: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomers.

Stereoselective Pharmacology of Tetrahydropapaverine

The pharmacological effects of tetrahydropapaverine are expected to be stereoselective, given its chiral nature. While direct comparative studies on the enantiomers of tetrahydropapaverine are limited, the mechanism of action of its oxidized and more extensively studied analogue, papaverine, provides valuable insights. Papaverine is known to be a non-specific inhibitor of phosphodiesterase (PDE) enzymes and a smooth muscle relaxant.[1]

The inhibition of PDEs leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are involved in a variety of cellular signaling pathways, including the regulation of smooth muscle contraction. Increased levels of cAMP and cGMP typically lead to smooth muscle relaxation. It is highly probable that the (R) and (S) enantiomers of tetrahydropapaverine exhibit different potencies in inhibiting various PDE isoenzymes, which would result in stereoselective pharmacological effects.

Caption: Hypothesized stereoselective inhibition of phosphodiesterase by tetrahydropapaverine enantiomers.

Logical Workflow and Relationships

The development and use of (R)-Tetrahydropapaverine involve a logical sequence of steps, from synthesis to its final application, with quality control being a central theme throughout the process.

References

(R)-Tetrahydropapaverine Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine hydrochloride ((R)-THP), also known as (R)-(-)-Norlaudanosine, is a benzylisoquinoline alkaloid of significant interest in medicinal chemistry and pharmacology. While it is recognized as a key chiral intermediate in the synthesis of various central nervous system (CNS) therapeutics, including opioid analgesics and the neuromuscular blocking agent cisatracurium, a detailed public-domain pharmacological profile remains elusive.[1] This technical guide consolidates the available information on (R)-THP and extrapolates its likely pharmacological activities based on its chemical structure and the known pharmacology of structurally related compounds. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of (R)-THP, providing inferred mechanisms of action, relevant experimental protocols, and visualizations of key biological pathways.

Introduction

(R)-Tetrahydropapaverine is the (R)-enantiomer of tetrahydropapaverine and a derivative of papaverine, a naturally occurring opium alkaloid.[2] Its rigid, chiral structure makes it a valuable building block in asymmetric synthesis.[1] The pharmacological activities of benzylisoquinoline alkaloids are diverse, often involving interactions with various receptors and ion channels. Given that its N-methylated metabolite, laudanosine, and other related compounds exhibit significant CNS and cardiovascular effects, a thorough understanding of (R)-THP's intrinsic pharmacological profile is crucial for drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | [3] |

| Synonyms | (R)-(-)-Norlaudanosine hydrochloride, (R)-Tetrahydropapaverine HCl | [4][5] |

| CAS Number | 54417-53-7 | [3] |

| Molecular Formula | C₂₀H₂₆ClNO₄ | [4] |

| Molecular Weight | 379.88 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage | -20°C Freezer | [5] |

Inferred Pharmacological Profile

While direct quantitative data for (R)-THP is not publicly available, a likely pharmacological profile can be inferred from structurally and metabolically related compounds. The primary targets are hypothesized to be dopamine receptors, calcium channels, and potentially other CNS receptors.

Dopamine Receptor Affinity

Numerous benzylisoquinoline and tetrahydroprotoberberine alkaloids, which share a core structural motif with (R)-THP, have demonstrated affinity for dopamine receptors. This suggests that (R)-THP may also interact with these receptors.

Calcium Channel Blocking Activity

Papaverine, the parent compound of tetrahydropapaverine, is a known non-specific vasodilator that functions in part through the inhibition of phosphodiesterases and calcium channels. Laudanosine, a metabolite of atracurium and the N-methylated form of tetrahydropapaverine, is also known to possess cardiovascular effects, including hypotension, which may be related to calcium channel blockade. Therefore, it is plausible that (R)-THP exhibits calcium channel blocking activity.

Other Potential CNS Targets

Laudanosine is reported to interact with GABA, opioid, and nicotinic acetylcholine receptors.[6][7] While one study indicated that D,L-laudanosine does not have a high affinity for benzodiazepine or muscarinic receptors, the potential for (R)-THP to interact with other CNS receptors remains an area for investigation.[8]

Key Signaling Pathways

The following diagrams illustrate the signaling pathways of the inferred primary targets of (R)-Tetrahydropapaverine.

Caption: Inferred antagonistic action of (R)-THP on the Dopamine D2 receptor signaling pathway.

Caption: Postulated mechanism of (R)-THP as a blocker of L-type voltage-gated calcium channels.

Experimental Protocols

Detailed experimental protocols for the definitive characterization of the pharmacological profile of this compound are provided below. These represent standard methodologies in the field.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of (R)-THP for a target receptor (e.g., dopamine D2 receptor).

Objective: To quantify the binding affinity of (R)-THP by measuring its ability to displace a known high-affinity radioligand from its receptor.

Materials:

-

This compound

-

Receptor-expressing cell membranes (e.g., CHO or HEK293 cells stably expressing the human dopamine D2 receptor)

-

Radioligand (e.g., [³H]-Spiperone for D2 receptors)

-

Non-specific binding control (e.g., Haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of (R)-THP in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to create a range of test concentrations.

-

Assay Setup: In each well of the microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd), and either the assay buffer (for total binding), the non-specific binding control (e.g., 10 µM Haloperidol), or a concentration of (R)-THP.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (R)-THP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of (R)-THP that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: A generalized workflow for determining receptor binding affinity via radioligand assay.

Functional Assay for Calcium Channel Blockade

This protocol outlines a method to assess the functional effect of (R)-THP on L-type calcium channels using a whole-cell patch-clamp electrophysiology technique.

Objective: To measure the inhibitory effect of (R)-THP on calcium currents in cells expressing voltage-gated calcium channels.

Materials:

-

This compound

-

Cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293 cells with Cav1.2)

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Borosilicate glass pipettes

-

External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP, pH 7.2 with CsOH.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency and prepare them for patch-clamp recording.

-

Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Current Elicitation: Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential.

-

Compound Application:

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of (R)-THP.

-

Record currents at each concentration after the effect has stabilized.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step in the absence and presence of (R)-THP.

-

Plot the percentage of current inhibition against the logarithm of the (R)-THP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a compound with significant, yet largely uncharacterized, pharmacological potential. Based on the activities of its structural analogs and metabolic derivatives, it is strongly hypothesized to interact with dopamine receptors and voltage-gated calcium channels. The lack of publicly available, specific binding and functional data underscores the need for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to systematically elucidate the pharmacological profile of (R)-THP, which could unlock its potential for the development of novel CNS and cardiovascular therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]

- 3. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-Norlaudanosine Hydrochloride | LGC Standards [lgcstandards.com]

- 5. theclinivex.com [theclinivex.com]

- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Laudanosine does not displace receptor-specific ligands from the benzodiazepinergic or muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Tetrahydropapaverine Hydrochloride: A Technical Guide on its Neuronal Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Tetrahydropapaverine hydrochloride is the dextrorotatory enantiomer of tetrahydropapaverine, a derivative of the opium alkaloid papaverine. While its levorotatory counterpart, (S)-tetrahydropapaverine (l-THP), has been studied for its notable interactions with dopamine receptors, the specific neuronal mechanism of action of the (R)-enantiomer is less well-defined and it is often used as an experimental control.[1] This document synthesizes the available preclinical data to provide a comprehensive overview of the known and potential neuronal effects of this compound. The primary focus of related compounds is antagonism of dopamine receptors, with potential modulation of phosphodiesterase activity and calcium channels representing secondary or speculative mechanisms. Furthermore, studies on the racemic mixture suggest a potential for neurotoxicity against dopaminergic neurons through mitochondrial pathways.[2]

Core Mechanism of Action: Stereoselective Dopamine Receptor Antagonism

The most well-documented neuronal mechanism of action for the tetrahydropapaverine scaffold involves the antagonism of dopamine receptors. However, this action is highly stereoselective. Data from the closely related compound tetrahydropalmatine (THP) indicates that the levo-(S)-enantiomer is a potent antagonist at D1 and D2 dopamine receptors, while the dextro-(R)-enantiomer exhibits a significant lack of affinity, particularly at the D2 subtype.[3] This suggests that this compound is likely to be significantly less active as a dopamine receptor antagonist compared to its (S)-enantiomer.

Dopamine Receptor Binding Affinity

| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| l-Tetrahydropalmatine (l-THP) | Dopamine D1 | 124 | 166 | [3] |

| Dopamine D2 | 388 | 1470 | [3] | |

| Dopamine D3 | - | 3250 | [3] | |

| d-Tetrahydropalmatine (d-THP) | Dopamine D1 | Data not available | Data not available | [3] |

| Dopamine D2 | No affinity observed | Data not available | [3] |

Table 1: Comparative Dopamine Receptor Affinity of Tetrahydropalmatine Enantiomers.

Downstream Signaling Pathways

The antagonism of D1 and D2 dopamine receptors by the active (S)-enantiomer initiates distinct downstream signaling cascades. As this compound is presumed to have low affinity, its impact on these pathways is likely minimal.

Potential Secondary Mechanisms of Action

While dopamine receptor antagonism is the primary mechanism for the tetrahydropapaverine scaffold, other potential neuronal targets have been suggested, largely based on the activity of its parent compound, papaverine.

Phosphodiesterase (PDE) Inhibition

Papaverine is a known inhibitor of phosphodiesterases, particularly PDE10A, which leads to an increase in intracellular cyclic AMP (cAMP) and cGMP.[4] This elevation in cyclic nucleotides can have neuroprotective and anti-inflammatory effects.[5] However, direct studies on the PDE inhibitory activity of this compound are lacking.

Calcium Channel Modulation

Some tetrahydroisoquinoline derivatives have been identified as N-type voltage-gated calcium channel blockers.[6][7] These channels are crucial for neurotransmitter release and neuronal excitability. A blockade of these channels could contribute to analgesic and neuroprotective effects. Direct evidence for this compound acting on calcium channels is not available.

Neurotoxic Effects

In vitro studies using ventral mesencephalic-striatal co-cultures have demonstrated that tetrahydropapaverine (enantiomeric composition not specified) can induce a dose-dependent decrease in tyrosine hydroxylase (TH)-positive neurons.[2] This suggests a neurotoxic potential towards dopaminergic neurons. The proposed mechanism is linked to the inhibition of mitochondrial respiration, specifically complex I of the electron transport chain.[2]

| Compound | Effect on TH-positive Neurons | Putative Mechanism | Reference |

| Tetrahydropapaverine | Dose-dependent decrease | Inhibition of mitochondrial complex I | [2] |

| Papaverine | More toxic than tetrahydropapaverine | Inhibition of mitochondrial complex I | [2] |

| MPP+ | Potent neurotoxin | Inhibition of mitochondrial complex I | [2] |

Table 2: Comparative Neurotoxicity on Dopaminergic Neurons.

Experimental Protocols

Radioligand Binding Assays for Dopamine Receptor Affinity

This protocol is fundamental for determining the binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) of a compound for a specific receptor.[3]

Neuronal Cell Culture and Viability Assay for Neurotoxicity

This protocol is used to assess the potential neurotoxic effects of a compound on primary neurons.[2]

-

Cell Culture:

-

Dissect ventral mesencephalon and striatum from embryonic day 17 rat fetuses.

-

Dissociate tissues mechanically and enzymatically.

-

Co-culture the cells on poly-L-lysine-coated plates in a serum-containing medium, followed by a switch to a serum-free neurobasal medium supplemented with B27.

-

-

Compound Treatment:

-

After 7-10 days in vitro, treat the cultures with varying concentrations of this compound for a specified period (e.g., 48 hours).

-

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with Triton X-100 and block with normal goat serum.

-

Incubate with a primary antibody against tyrosine hydroxylase (TH) to identify dopaminergic neurons.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Quantification:

-

Capture images using fluorescence microscopy.

-

Count the number of TH-positive neurons in treated versus control wells to determine cell viability.

-

Conclusion and Future Directions

The available evidence strongly suggests that the neuronal activity of tetrahydropapaverine is stereoselective, with the (S)-enantiomer being the primary contributor to dopamine receptor antagonism. This compound, in contrast, appears to have low affinity for these receptors and its primary utility in research has been as a negative control.

However, several questions remain unanswered:

-

Direct evidence for (R)-isomer activity: Comprehensive binding studies are needed to definitively quantify the affinity of this compound for a wide range of neuronal receptors, including all dopamine receptor subtypes, serotonin receptors, and adrenergic receptors.

-

PDE and Calcium Channel effects: The potential for this compound to inhibit phosphodiesterases or modulate calcium channels remains speculative and requires direct investigation.

-

Stereoselectivity of Neurotoxicity: It is unknown whether the observed neurotoxicity of tetrahydropapaverine is stereoselective. Further studies are required to determine if the (R)- or (S)-enantiomer is more toxic to dopaminergic neurons.

Future research should focus on these areas to fully elucidate the pharmacological profile of this compound and determine if it possesses any unique neuronal activities independent of the well-characterized actions of its levorotatory counterpart.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel tetrahydroisoquinoline derivatives as orally active N-type calcium channel blockers with high selectivity for hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Tetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids are a large and diverse class of natural and synthetic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid bicyclic structure serves as a privileged scaffold, allowing for a wide range of pharmacological activities.[1] This technical guide provides an in-depth overview of the biological activities of THIQ alkaloids, with a particular focus on tetrahydropalmatine (THP) and its analogs. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

The THIQ scaffold is found in numerous natural products and has been the basis for the development of various clinically used drugs.[1][2] These alkaloids exhibit a broad spectrum of biological effects, including antitumor, anti-inflammatory, neuroprotective, and cardiovascular activities.[3][4][5] The diverse pharmacology of this class of compounds stems from their ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various tetrahydroisoquinoline alkaloids, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Alkaloids (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| GM-3-18 | Colo320 | 0.9 - 10.7 | [2] |

| DLD-1 | 0.9 - 10.7 | [2] | |

| HCT116 | 0.9 - 10.7 | [2] | |

| SNU-C1 | 0.9 - 10.7 | [2] | |

| SW480 | 0.9 - 10.7 | [2] | |

| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [2] |

| MDA-MB-231 | 0.37 (µg/mL) | [2] | |

| Ishikawa | 0.01 (µg/mL) | [2] | |

| Anti-angiogenesis | 1.72 | [2] | |

| GM-3-16 | Colon Cancer Cell Lines | 1.6 - 2.6 | [2] |

| Compound 15 | MCF-7 | 15.16 | [6] |

| HepG-2 | 18.74 | [6] | |

| A549 | 18.68 | [6] | |

| EDL-360 (12) | LN18 | 5.42 | [7] |

| NO-CIEA 17 | HepG2 | 4.69 | [8] |

| HepG2-R | 8.21 | [8] | |

| NO-CIEA 20a | HepG2 | 12.5 | [8] |

| Compound 3e | Various Cancer Cell Lines | 19 - 100 | [8] |

| Compound 9a | C6, MCF-7, PC3, SH-SY5Y | 111 - 128 | [9] |

Table 2: Receptor Binding Affinities (Ki) of l-Tetrahydropalmatine (l-THP)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [3H]SCH 23390 | Not Specified | ~124 | [3] |

| Dopamine D2 | Not Specified | Not Specified | ~306-388 | [3] |

| Dopamine D3 | Not Specified | Not Specified | ~1420 | [3] |

| Adrenergic α1A | Not Specified | Not Specified | >50% inhibition at 10µM | [3] |

| Adrenergic α2A | Not Specified | Not Specified | >50% inhibition at 10µM | [3] |

| Serotonin 5-HT1A | Not Specified | Not Specified | >50% inhibition at 10µM | [3] |

| Serotonin 5-HT1D | Not Specified | Not Specified | >50% inhibition at 10µM | [3] |

| Serotonin 5-HT7 | Not Specified | Not Specified | >50% inhibition at 10µM | [3] |

Key Signaling Pathways

Tetrahydroisoquinoline alkaloids, particularly l-THP, exert their biological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Dopamine Receptor Signaling

l-THP is a well-characterized antagonist of dopamine D1 and D2 receptors.[3][10] Its interaction with these receptors leads to the modulation of downstream signaling cascades, including the adenylyl cyclase/cAMP/PKA pathway.[3][11]

NF-κB Inflammatory Pathway

Several THIQ alkaloids exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of tetrahydroisoquinoline alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of THIQ alkaloids on cancer cell lines.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Dopamine Receptor Binding Assay

This protocol is used to determine the binding affinity of THIQ alkaloids to dopamine receptors.

-

Membrane Preparation:

-

Homogenize rat striatal tissue or cells expressing dopamine receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors), and various concentrations of the unlabeled test compound (THIQ alkaloid).

-

To determine non-specific binding, add a high concentration of an unlabeled dopamine receptor antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Perform a competition binding analysis to determine the IC50 value of the test compound.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This model is used to evaluate the in vivo anti-inflammatory activity of THIQ alkaloids.[3][4][11]

-

Animals:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

-

Procedure:

-

Administer the test compound (THIQ alkaloid) or vehicle orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

-

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of THIQ alkaloids to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound (THIQ alkaloid) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

-

Nitrite Measurement (Griess Assay):

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

-

Calculate the percentage of inhibition of NO production by the test compound.

-

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol evaluates the neuroprotective effects of THIQ alkaloids against glutamate-induced neuronal cell death.[12][13][14][15][16]

-

Cell Culture:

-

Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate neurobasal medium.

-

-

Assay Procedure:

-

Pre-treat the neuronal cultures with various concentrations of the test compound (THIQ alkaloid) for a specified duration.

-

Expose the cells to a neurotoxic concentration of glutamate (e.g., 100-500 µM) for a defined period to induce excitotoxicity.

-

Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of treated cells to that of cells exposed to glutamate alone.

-

Conclusion

Tetrahydroisoquinoline alkaloids represent a promising class of compounds with a wide array of biological activities. Their diverse pharmacological profiles, including anticancer, anti-inflammatory, and neuroprotective effects, make them attractive candidates for drug development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for the scientific community to facilitate further research and development of novel therapeutics based on the tetrahydroisoquinoline scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate Excitotoxicity Assay [neuroproof.com]

- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 14. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fujifilmcdi.com [fujifilmcdi.com]

- 16. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Tetrahydropapaverine: A Chiral Keystone for Complex Drug Synthesis

(R)-Tetrahydropapaverine ((R)-THP) , a derivative of isoquinoline, has emerged as a critical chiral intermediate in the pharmaceutical industry. Its rigid, stereochemically defined structure provides a valuable scaffold for the enantioselective synthesis of a range of complex molecules, most notably the neuromuscular blocking agent Cisatracurium Besylate. This technical guide offers an in-depth exploration of (R)-THP's role in asymmetric synthesis, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic and biosynthetic pathways for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Quality Standards

(R)-Tetrahydropapaverine is typically supplied as a hydrochloride salt, presenting as a white to off-white crystalline powder. Its high stereochemical purity is paramount for its application as a chiral intermediate.

| Parameter | Specification |

| Chemical Name | (R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥99.5% |

| Chiral Purity | ≥99% enantiomeric excess (ee) |

Core Synthetic Applications of (R)-Tetrahydropapaverine

The primary utility of (R)-THP lies in its role as a chiral building block for the synthesis of more complex pharmaceutical agents. Its pre-defined stereocenter at the C1 position guides the stereochemistry of subsequent reaction steps, enabling the synthesis of enantiomerically pure target molecules.

Synthesis of Cisatracurium Besylate

Cisatracurium Besylate, a non-depolarizing neuromuscular blocking agent, is a prominent example of a drug synthesized from (R)-THP. The synthesis leverages the chirality of (R)-THP to produce the desired (1R,1'R,2R,2'R)-isomer of atracurium.

Quantitative Data for the Synthesis of Cisatracurium Besylate Intermediate

| Step | Product | Yield | Purity | Enantiomeric/Diastereomeric Excess |

| Asymmetric Transfer Hydrogenation | (R)-Tetrahydropapaverine ((R)-6) | 77.0% | 99.45% | 99.67% ee |

| N-methylation | (R-cis)-10 | 41.6% | 99.08% | 100% de |

Experimental Protocol: Synthesis of (R)-Tetrahydropapaverine ((R)-6) via Asymmetric Transfer Hydrogenation [1][2]

This key step establishes the crucial stereocenter.

-

Materials: 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (8), sodium formate, RuCl--INVALID-LINK-- (16), Methanol (MeOH), Water (H₂O).

-

Procedure:

-

To a solution of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (8) (1.0 equiv., 2.885 mol, 1090 g) in a mixture of MeOH/H₂O (5 L:5 L), add sodium formate (5.0 equiv., 14.43 mol, 981 g) and RuCl--INVALID-LINK-- (16, 14.7 g, 0.023 mol, 0.8 mol%).

-

Stir the mixture at 40°C for 4 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, proceed with downstream processing to isolate (R)-Tetrahydropapaverine D-tartrate.

-

Experimental Protocol: N-methylation of (R)-THP derivative to (R-cis)-10 [1][2]

This step introduces a second chiral center, with the stereochemical outcome controlled by the existing chirality of the (R)-THP backbone.

-

Materials: Compound 9 (derived from a Michael addition on (R)-6), methyl benzenesulfonate, Dichloromethane (DCM).

-

Procedure:

-

Prepare a solution of compound 9 (5 g, 8.90 mmol, 1.0 equiv.) and methyl benzenesulfonate (3.07 g, 17.8 mmol, 2.0 equiv.) in DCM (2V).

-

Maintain the reaction temperature at 35°C.

-

Monitor the reaction to completion.

-

The desired (R-cis)-10 isomer is purified from the (R-trans)-10 diastereomer by recrystallization.

-

Logical Workflow for the Synthesis of Cisatracurium Besylate

The following diagram illustrates the key transformations in the synthesis of Cisatracurium Besylate, starting from the precursor to (R)-Tetrahydropapaverine.

Caption: Key stages in the enantioselective synthesis of Cisatracurium Besylate.

Synthesis of (S)-Laudanosine

(S)-Laudanosine, another benzylisoquinoline alkaloid, can be synthesized from a suitable precursor via an asymmetric intramolecular hydroamination reaction. While not directly starting from (R)-THP in this example, it demonstrates a method to achieve the opposite enantiomer.

Quantitative Data for the Asymmetric Synthesis of (S)-Laudanosine [3]

| Step | Product | Yield | Enantiomeric Excess |

| Asymmetric Intramolecular Hydroamination | (S)-Laudanosine (29) | 96% | 76% ee |

| Recrystallization | Optically Pure (S)-Laudanosine (29) | 64% | >99% ee |

Experimental Protocol: Asymmetric Intramolecular Hydroamination to (S)-Laudanosine (29) [3]

-

Materials: N-methylamine precursor (28), chiral bisoxazoline (box) ligand, n-butyllithium (n-BuLi), diisopropylamine (i-Pr₂NH), toluene.

-

Procedure:

-

Prepare the lithium amide catalyst in situ by reacting the chiral box ligand, n-BuLi, and i-Pr₂NH in toluene.

-

Add the N-methylamine precursor (28) to the catalyst solution at -30°C (note: the reaction temperature is adjusted due to the low solubility of the precursor at lower temperatures).

-

Stir the reaction mixture until completion.

-

Isolate the crude (S)-laudanosine (29).

-

Purify by recrystallization from a hexane/ethyl acetate mixture to obtain the optically pure product.

-

Other Potential Synthetic Targets

(R)-Tetrahydropapaverine and its derivatives serve as versatile intermediates for a variety of other complex molecules, including:

-

Tretoquinol: A beta-2 adrenergic agonist.

-

Norreticuline: A key intermediate in the biosynthesis of morphine and other alkaloids.

-

Morphine Analogues, Morphinans, and Benzomorphans: The core structure of (R)-THP is related to the morphinan skeleton, making it a potential starting point for the synthesis of these opioid analgesics through reactions like the Grewe cyclization.[4][5]

Biosynthetic Pathway of Papaverine

In nature, tetrahydropapaverine is an intermediate in the biosynthesis of papaverine, a vasodilator alkaloid found in the opium poppy (Papaver somniferum). Understanding this pathway can provide insights for biocatalytic and metabolic engineering approaches to produce these valuable compounds. The biosynthesis proceeds from (S)-reticuline.[6][7][8]

Key Enzymes and Intermediates in Papaverine Biosynthesis

| Enzyme | Substrate | Product |

| Reticuline 7-O-methyltransferase (7OMT) | (S)-Reticuline | (S)-Laudanine |

| 3'-O-methyltransferase (3'OMT) | (S)-Laudanine | (S)-Laudanosine |

| (Uncharacterized) | (S)-Laudanosine | (S)-Tetrahydropapaverine |

| Tetrahydropapaverine Oxidase (TPOX) | (S)-Tetrahydropapaverine | Papaverine |

Diagram of the Papaverine Biosynthetic Pathway

The following diagram illustrates the enzymatic steps leading to the formation of papaverine from the central intermediate (S)-reticuline.

Caption: The biosynthetic route from (S)-Reticuline to Papaverine.

Conclusion

(R)-Tetrahydropapaverine stands as a testament to the power of chiral intermediates in modern pharmaceutical synthesis. Its successful application in the large-scale, enantioselective production of Cisatracurium Besylate highlights its industrial significance. Furthermore, its central role in the biosynthesis of other important alkaloids like papaverine opens avenues for both biomimetic synthesis and biotechnological production methods. As the demand for enantiomerically pure drugs continues to grow, the importance of well-defined chiral building blocks like (R)-Tetrahydropapaverine will undoubtedly increase, driving further innovation in the synthesis of complex and life-saving medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Identity and Significance of (R)-Tetrahydropapaverine, Also Known as (R)-Norlaudanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine and (R)-norlaudanosine are trivial names for the same chemical entity: the (R)-enantiomer of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This technical guide elucidates the chemical identity, synthesis, and significant biological role of this benzylisoquinoline alkaloid. It serves as a crucial intermediate in the synthesis of the neuromuscular blocking agent cisatracurium besylate and is implicated in the biosynthesis of papaverine. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and visual representations of relevant chemical and biosynthetic pathways to support research and development efforts.

Introduction: Clarifying the Nomenclature

In the scientific literature and chemical databases, the compound with the IUPAC name (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is referred to by two principal synonyms: (R)-Tetrahydropapaverine and (R)-norlaudanosine[1][2][3]. This document will primarily use the name (R)-Tetrahydropapaverine while acknowledging that (R)-norlaudanosine refers to the identical molecule. This compound is a derivative of the larger class of tetrahydroisoquinoline alkaloids, which are known for their diverse pharmacological activities[4][5]. Its significance is highlighted by its role as a key chiral building block in the synthesis of important pharmaceuticals.

Chemical and Physical Properties

(R)-Tetrahydropapaverine is a chiral molecule with the (R) configuration at the C1 position of the tetrahydroisoquinoline ring system. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H25NO4 | [1] |

| Molecular Weight | 343.4 g/mol | [1] |

| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | [1] |

| CAS Number | 50896-90-7 | [1][2] |

| ChEBI ID | CHEBI:136735 | [1] |

Synthesis of (R)-Tetrahydropapaverine

The synthesis of enantiomerically pure (R)-Tetrahydropapaverine is a critical step in the production of cisatracurium besylate. Both chemical and chemoenzymatic methods have been developed to achieve high yield and enantioselectivity.

Chemical Synthesis and Resolution

A common approach to synthesizing (R)-Tetrahydropapaverine involves the resolution of a racemic mixture of tetrahydropapaverine.

This protocol describes the resolution of racemic 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to obtain the (R)-enantiomer.

Materials:

-

Racemic 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

Ammonia solution

-

Toluene

-

Anhydrous sodium sulfate

-

Acetonitrile

-

N-acetyl-D-leucine

-

N-acetyl-D-phenylalanine

-

Hydrochloric acid

Procedure:

-

Free Base Formation: Dissolve 20 g of the racemic hydrochloride salt in 400 mL of distilled water with stirring. Adjust the pH with ammonia solution until no further white oily precipitate is observed.

-

Extraction: Add 400 mL of toluene and stir thoroughly. Separate the organic (toluene) layer. Ensure the aqueous layer is free of the product.

-

Drying: Dry the organic phase over anhydrous sodium sulfate to yield approximately 17.3 g of the racemic free base.

-

Resolution: Dissolve the racemate in 173 mL of acetonitrile and heat to 70 °C. Slowly add 3.93 g of N-acetyl-D-leucine and stir for 20 minutes. Then, add 0.522 g of N-acetyl-D-phenylalanine and continue stirring for 35 minutes.

-

Crystallization: Slowly cool the mixture to room temperature and then store in a refrigerator at 4°C for 24 hours to promote crystallization of the desired diastereomeric salt.

-

Isolation and Conversion: Collect the solid product by filtration. Convert the product to its hydrochloride salt by treating with an appropriate amount of hydrochloric acid and then dry to yield (R)-tetrahydropapaverine hydrochloride.

Quantitative Data from Synthesis:

| Parameter | Value | Source |

| Starting Material | 20 g of racemic tetrahydropapaverine HCl | [6] |

| Yield of (R)-tetrahydropapaverine HCl | 8.325 g (83.25% of theoretical for the single enantiomer) | [6] |

| Purity (HPLC) | 97.6% | [6] |

| Enantiomeric Excess (ee) | 98.0% | [7] |

Asymmetric Synthesis

Asymmetric transfer hydrogenation is another powerful method for the enantioselective synthesis of (R)-Tetrahydropapaverine.

This method involves the asymmetric reduction of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

Materials:

-

1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (substrate)

-

RuCl--INVALID-LINK-- (catalyst)

-

Formic acid/triethylamine (5:2) mixture (hydrogen source)

-

Ethanol (solvent)

Procedure:

-

Combine the substrate, catalyst, and formic acid/triethylamine mixture in ethanol.

-

Stir the reaction mixture under an inert atmosphere at a controlled temperature until completion.

-

Purify the product using standard techniques to obtain (R)-Tetrahydropapaverine.

Quantitative Data from Asymmetric Synthesis:

| Parameter | Value | Source |

| Yield | 77.0% | [8] |

| Purity (HPLC) | 99.45% | [8] |

| Enantiomeric Excess (ee) | 99.67% | [8] |

Below is a diagram illustrating the chemical synthesis workflow for (R)-Tetrahydropapaverine via resolution.

Caption: Chemical synthesis of (R)-Tetrahydropapaverine via chiral resolution.

Biosynthesis and Biological Role

(R)-Tetrahydropapaverine belongs to the benzylisoquinoline alkaloids, a large and diverse group of plant secondary metabolites[5]. The biosynthesis of these compounds in plants like the opium poppy (Papaver somniferum) has been extensively studied.

The biosynthetic pathway to tetrahydroisoquinoline alkaloids starts from the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine[5]. A series of subsequent enzymatic reactions involving methylation, hydroxylation, and further methylation leads to the key intermediate (S)-reticuline[5].

While the biosynthesis of papaverine has been shown to proceed through (S)-tetrahydropapaverine, the role of the (R)-enantiomer in plant metabolism is less clear[9]. However, the enzymatic machinery for producing such compounds exists, and engineered microorganisms have been developed to produce (S)-tetrahydropapaverine de novo[10][11].

The diagram below outlines the early stages of the benzylisoquinoline alkaloid biosynthetic pathway leading to the core tetrahydroisoquinoline structure.

Caption: Biosynthetic pathway to the tetrahydroisoquinoline core structure.

Conclusion

(R)-Tetrahydropapaverine, also known by its synonym (R)-norlaudanosine, is a pivotal molecule in both pharmaceutical synthesis and natural product chemistry. Its identity as a single chemical entity is now well-established. The efficient and stereoselective synthesis of this compound is of high importance, particularly for the production of cisatracurium besylate. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and professionals in drug development and related scientific fields. Further research into the biosynthetic pathways and potential pharmacological activities of this and related alkaloids continues to be an area of significant interest.

References

- 1. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. R-Tetrahydropapaverine | CAS No- 876290-45-8 | (R)-(-)-Norlaudanosine ; R-Tetrahydropapaverine [chemicea.com]

- 3. tetra hydro papaverine hcl manufacturers | Corey Organics [coreyorganics.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

An In-Depth Technical Guide to (R)-Tetrahydropapaverine Hydrochloride (CAS Number: 54417-53-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine hydrochloride, a chiral isoquinoline alkaloid, is a key intermediate in the synthesis of various central nervous system therapeutics, most notably the neuromuscular blocking agent cisatracurium besylate. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and pharmacological activities. While its mechanism of action is primarily inferred from its structural analog, papaverine, this document compiles the available data on its potential as a phosphodiesterase inhibitor and calcium channel blocker. Furthermore, it addresses the observed neurotoxic effects on dopaminergic neurons and details relevant experimental protocols for its synthesis and potential in-vitro evaluation.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54417-53-7 | [1] |

| Molecular Formula | C₂₀H₂₆ClNO₄ | [2] |

| Molecular Weight | 379.88 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 255–258°C (decomposition) | [1] |

| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol. | [1] |

| Boiling Point | 475.8 °C at 760 mmHg | |

| Storage | Store in airtight containers at 2–8°C, protected from light. | [1] |

| Purity (HPLC) | ≥99.5% | [1] |

| Chiral Purity (ee) | ≥99% | [1] |

Synthesis and Manufacturing

This compound is primarily synthesized as a key chiral intermediate for pharmaceuticals.[1] The synthesis generally involves the resolution of racemic tetrahydropapaverine.

Experimental Protocol: Chiral Resolution of Racemic Tetrahydropapaverine

This protocol describes a common method for obtaining the (R)-enantiomer from the racemic mixture.[3]

Step 1: Liberation of the Free Base

-

Dissolve 20 g of racemic tetrahydropapaverine hydrochloride in 400 mL of distilled water with stirring until complete dissolution.

-

Adjust the pH of the solution by adding ammonia until no further white oily precipitate is observed. This liberates the free base.

-

Extract the free base with 400 mL of toluene.

-

Separate the organic (toluene) layer and dry it over anhydrous sodium sulfate to yield approximately 17.3 g of the racemate.[3]

Step 2: Chiral Resolution

-

Dissolve the obtained racemate in 173 mL of acetonitrile and heat the solution to 70°C.

-

Slowly add 3.93 g of the resolving agent, N-acetyl-D-leucine, and stir the reaction mixture for 20 minutes.

-

Add 0.522 g of N-acetyl-D-phenylalanine and continue stirring for an additional 35 minutes.[3]

-

Slowly cool the reaction mixture to room temperature and then store it in a refrigerator at 4°C for 24 hours to facilitate crystallization.[3]

-

Collect the solid product by filtration.

Step 3: Conversion to Hydrochloride Salt

-

Convert the filtered solid product to its hydrochloride salt by treating it with an appropriate amount of hydrochloric acid.

-

Dry the resulting product to obtain this compound. This process can yield approximately 8.325 g of the final product with a purity of 97.6%.[3]

Role in Cisatracurium Besylate Synthesis

(R)-Tetrahydropapaverine is a crucial starting material for the synthesis of cisatracurium besylate, a non-depolarizing neuromuscular blocking agent. The synthesis involves the condensation of (R)-tetrahydropapaverine with 1,5-pentamethylene diacrylate, followed by N-methylation.

Pharmacological Activity

The pharmacological profile of this compound is not extensively characterized for the pure enantiomer. However, its structural similarity to papaverine suggests potential mechanisms of action, primarily as a smooth muscle relaxant.

Postulated Mechanism of Action: Phosphodiesterase (PDE) Inhibition and Calcium Channel Blockade

Papaverine is known to be a non-specific inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, resulting in smooth muscle relaxation. It is also suggested that papaverine may block calcium channels, further contributing to its vasodilatory effects. It is plausible that this compound shares these properties.

Neurotoxicity

Studies on racemic tetrahydropapaverine have indicated neurotoxic effects on dopaminergic neurons. This toxicity is reportedly linked to the inhibition of mitochondrial complex I, leading to a decrease in ATP production and subsequent necrotic cell death. The order of toxicity on tyrosine hydroxylase-positive neurons has been reported as papaverine > MPP+ > tetrahydropapaverine.

Experimental Protocols for In-Vitro Assays

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization-Based)

This protocol provides a framework for assessing the inhibitory activity of a compound on a PDE enzyme, such as PDE10A.

Materials:

-

Purified PDE10A enzyme

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

Binding Agent (specific for the assay kit)

-

This compound

-

Reference inhibitor (e.g., Papaverine)

-

Assay buffer

-

96-well or 384-well black microplates

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor.

-

In the microplate, add the diluted compounds, FAM-cAMP substrate, and the PDE10A enzyme. Include appropriate controls (no enzyme, no inhibitor).

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the binding agent.

-

Measure fluorescence polarization using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Calcium Channel Blockade Assay (Isolated Tissue Bath)

This ex-vivo method assesses the effect of a compound on the contractility of smooth muscle tissue.

Materials:

-

Isolated tissue (e.g., rat aorta, guinea pig ileum)

-

Organ bath apparatus with force transducer

-

Physiological Salt Solution (PSS)

-

Contractile agonist (e.g., phenylephrine, high-potassium solution)

-